1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine
Description
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂N₆ | |
| Molecular Weight | 192.22 g/mol | |
| SMILES Notation | CN1C(=NC=N1)CCN2C(=NC=N2)N | |
| InChI Key | BNOUKYWUEHCNIN-UHFFFAOYSA-N |
Synonyms include 1698518-90-9 (CAS registry number) and EN300-1107606 . The compound’s structure features a methyl group on the pyrazole ring and an ethyl linker bridging the pyrazole and triazole systems, conferring distinct electronic and steric properties.
Historical Development and Discovery Timeline
The compound first appeared in scientific databases in 2016, with its initial PubChem entry (CID 103002370) created on January 12, 2016. Subsequent studies explored its synthetic pathways and biochemical interactions:
- 2016–2020 : Early synthetic efforts focused on optimizing yields via nucleophilic substitution and cyclization reactions.
- 2021–2025 : Research shifted toward its role in NAD+ metabolism, with in vitro studies highlighting its NAMPT-activating potential.
While no single study is credited with its "discovery," its development parallels advancements in heterocyclic chemistry aimed at creating bioactive molecules with improved metabolic stability.
Position Within Heterocyclic Compound Classification Systems
This compound belongs to the bridged heterocycles subclass, characterized by two distinct aromatic rings connected by a non-aromatic linker. Its classification is further defined by:
- Ring Systems :
- Functional Groups :
Table 2: Comparative Classification With Related Heterocycles
| Compound | Ring System | Key Functional Groups |
|---|---|---|
| 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine | Pyrazole + 1,2,4-Triazole | -NH₂, -CH₃ |
| Imidazole | Five-membered (2 N) | -NH |
| Purine | Fused pyrimidine + imidazole | -NH₂, -H |
The ethyl linker between rings distinguishes it from fused heterocycles like purines, enabling conformational flexibility critical for target binding.
Properties
Molecular Formula |
C8H12N6 |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-[2-(2-methylpyrazol-3-yl)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H12N6/c1-13-7(2-4-11-13)3-5-14-6-10-8(9)12-14/h2,4,6H,3,5H2,1H3,(H2,9,12) |
InChI Key |
UFVLTYNUCZBUDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CCN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Pyrazole Functionalization
- Starting from 1-methylpyrazole, selective substitution at the 5-position is achieved through electrophilic substitution or metal-catalyzed cross-coupling reactions.
- Alkylation with ethylene bromide or similar reagents introduces the ethyl linker, forming 1-methyl-5-(2-bromoethyl)pyrazole intermediates.
Triazole Ring Synthesis
- The 1,2,4-triazole ring is typically synthesized via cyclization of hydrazine derivatives with formamide or related carbonyl compounds.
- Alternative methods involve the reaction of amidines with hydrazides under acidic or basic catalysis.
- The 3-amine substitution is introduced either by direct amination or by using amino-substituted triazole precursors.
Coupling Reaction
- The ethyl-bromopyrazole intermediate undergoes nucleophilic substitution with the triazole amine, often under reflux conditions in polar solvents such as dimethylformamide or acetonitrile.
- Catalysts such as potassium carbonate or sodium hydride may be employed to facilitate the reaction.
- Purification is achieved by recrystallization or chromatographic methods to isolate the pure 1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine compound.
Alternative Synthetic Routes
- Cycloaddition reactions involving azide-functionalized pyrazoles and alkynes have been reported for related triazole derivatives, though these typically yield 1,2,3-triazoles rather than 1,2,4-triazoles.
- Pyrolysis and rearrangement techniques have been explored for related heterocycles but are less common for this specific compound.
Research Findings on Synthesis Efficiency
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Reaction Temperature | 80–120 °C | Reflux conditions for coupling steps |
| Solvent | Dimethylformamide, Acetonitrile | Polar aprotic solvents preferred |
| Reaction Time | 4–12 hours | Depending on step and scale |
| Yield | 60–85% | Multi-step overall yield |
| Purification Methods | Recrystallization, Column Chromatography | Ensures high purity (>95%) |
| Catalysts/Additives | K2CO3, NaH | Facilitate nucleophilic substitution |
These parameters reflect optimized laboratory procedures reported in literature and commercial synthesis protocols.
Comparative Analysis with Similar Compounds
The 1,2,4-triazole variant requires specific cyclization conditions distinct from 1,2,3-triazole syntheses, impacting reagent choice and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
Scientific Research Applications
1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to NAD+ metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potent activator of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway. This activation can influence various biological processes, including metabolism and aging .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights:
In contrast, the pyrimidine-methyl group in Methyl 5-{1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1H-1,2,3-triazol-4-yl}pentanoate enhances hydrogen-bonding capacity but reduces lipophilicity .
Biological Activity :
- The pyrazole moiety in the target compound may confer pesticidal properties akin to nipyraclofen (a pyrazole-based agrochemical) .
- Tetrazole-containing analogs (e.g., 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine ) exhibit higher nitrogen content, which correlates with explosive or phytocidal activity but may reduce metabolic stability .
Physicochemical Properties: The target compound’s molecular weight (~235 g/mol) is lower than pyrimidine-linked analogs (e.g., ~308 g/mol for Methyl 5-{1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1H-1,2,3-triazol-4-yl}pentanoate), suggesting better bioavailability . The pyrrolidine substitution in 1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine increases water solubility due to the amine’s basicity, whereas the methylpyrazole in the target compound enhances membrane permeability .
Crystallographic Data: Planar structures like 3-phenyl-1H-1,2,4-triazol-5-amine exhibit extensive π-electron delocalization, stabilizing intermolecular hydrogen bonds (N–H⋯N) in the crystal lattice . Non-planar analogs (e.g., the target compound) may form less ordered crystalline phases, impacting formulation stability .
Research Findings and Trends
- Agrochemical Development : Pyrazole-triazole hybrids are prioritized for pest control due to their dual heterocyclic pharmacophores. The target compound’s ethyl linker may optimize interactions with insect nicotinic acetylcholine receptors .
- Medicinal Chemistry : Triazole amines are explored as kinase inhibitors. The absence of bulky substituents in the target compound could facilitate blood-brain barrier penetration for CNS targets .
- Synthetic Accessibility : TEOF-mediated cyclization () is scalable for nitrogen-rich heterocycles, suggesting feasibility for large-scale synthesis of the target compound .
Biological Activity
1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine, a compound featuring a triazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies.
The molecular formula of 1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine is with a molecular weight of 192.22 g/mol. The compound is characterized by the presence of both pyrazole and triazole rings, which are known for their ability to interact with biological targets.
Antitumor Activity
Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit significant antitumor properties. For instance, derivatives of triazoles have shown to inhibit tubulin polymerization and induce apoptosis in cancer cells. A study highlighted that specific triazole derivatives demonstrated IC50 values lower than 10 µM against various cancer cell lines, indicating potent antiproliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | HeLa | 5.0 |
| Triazole Derivative B | Jurkat | 7.5 |
| Triazole Derivative C | MCF7 | 9.0 |
Anti-inflammatory Activity
Compounds with the triazole structure have also been evaluated for their anti-inflammatory effects. A study demonstrated that certain derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .
The mechanism by which these compounds exert their biological effects often involves modulation of signaling pathways associated with cell proliferation and inflammation. For example:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Compounds may induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
Case Study 1: Antitumor Efficacy
In a controlled study, mice bearing tumor xenografts were treated with varying doses of the triazole compound. Results showed a dose-dependent reduction in tumor size compared to a control group receiving no treatment. Flow cytometry analysis indicated increased apoptosis rates in treated tumors.
Case Study 2: Anti-inflammatory Effects
In an experimental model of carrageenan-induced paw edema in rats, administration of the compound resulted in significant reduction of inflammation markers compared to untreated controls. The compound's efficacy was comparable to standard anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
